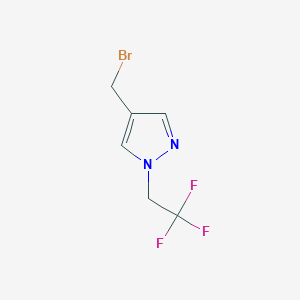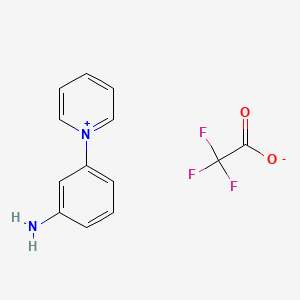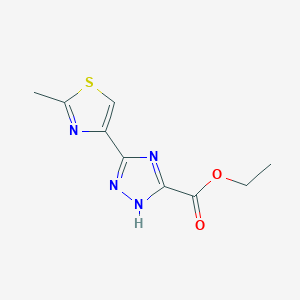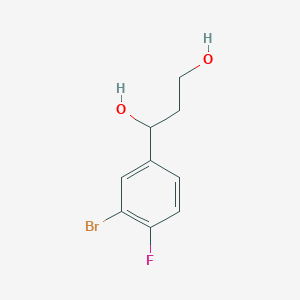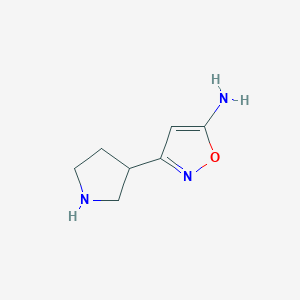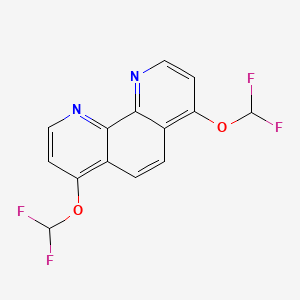
4,7-Bis(difluoromethoxy)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(difluoromethoxy)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines Phenanthrolines are heterocyclic compounds that contain a phenanthrene ring system fused with a nitrogen-containing pyridine ring This particular compound is characterized by the presence of two difluoromethoxy groups attached to the 4 and 7 positions of the phenanthroline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(difluoromethoxy)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,10-phenanthroline and difluoromethoxy reagents.
Reaction Conditions: The difluoromethoxy groups are introduced to the phenanthroline ring through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(difluoromethoxy)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
Scientific Research Applications
4,7-Bis(difluoromethoxy)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a DNA intercalator, which can be used in studies of DNA-protein interactions and as a tool in molecular biology.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,7-Bis(difluoromethoxy)-1,10-phenanthroline involves its interaction with molecular targets such as DNA and metal ions. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and leading to potential anticancer effects. Additionally, as a ligand, it can form stable complexes with metal ions, influencing their reactivity and electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without the difluoromethoxy groups.
4,7-Dimethoxy-1,10-phenanthroline: Similar structure but with methoxy groups instead of difluoromethoxy groups.
4,7-Dichloro-1,10-phenanthroline: Similar structure but with chloro groups instead of difluoromethoxy groups.
Uniqueness
4,7-Bis(difluoromethoxy)-1,10-phenanthroline is unique due to the presence of the difluoromethoxy groups, which can significantly alter its electronic properties and reactivity compared to its analogs. These modifications can enhance its ability to form stable complexes with metal ions and improve its potential as a DNA intercalator.
Properties
Molecular Formula |
C14H8F4N2O2 |
|---|---|
Molecular Weight |
312.22 g/mol |
IUPAC Name |
4,7-bis(difluoromethoxy)-1,10-phenanthroline |
InChI |
InChI=1S/C14H8F4N2O2/c15-13(16)21-9-3-5-19-11-7(9)1-2-8-10(22-14(17)18)4-6-20-12(8)11/h1-6,13-14H |
InChI Key |
KHPIVXLHNPTEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OC(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


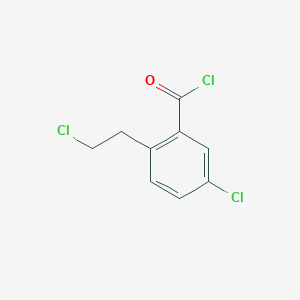
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
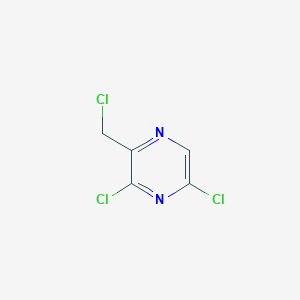
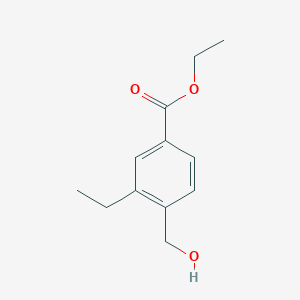
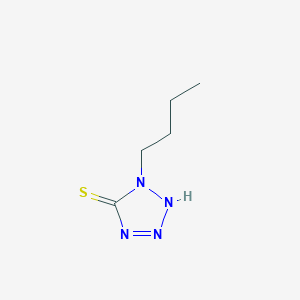
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)

![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)
